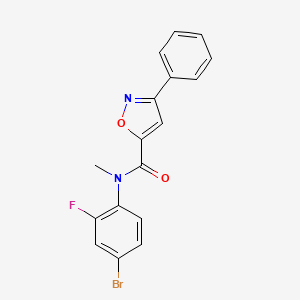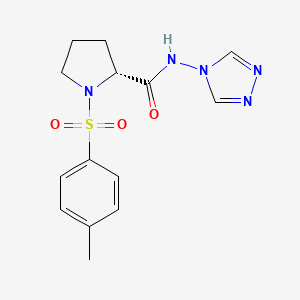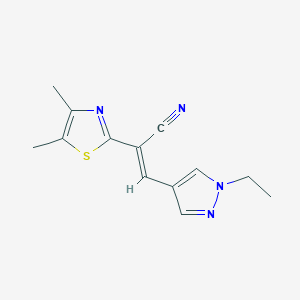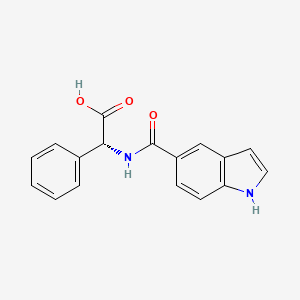
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is also known by its chemical name, GSK-3β inhibitor VIII, and is primarily used as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a protein kinase that plays a crucial role in various cellular processes.
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide acts as a potent inhibitor of GSK-3β, which is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation. By inhibiting GSK-3β, this compound can modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide are primarily related to its role as a GSK-3β inhibitor. Studies have shown that this compound can modulate various cellular processes, including glucose metabolism, cell proliferation, and differentiation. Additionally, it has been shown to have potential therapeutic effects in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide in lab experiments include its high potency and selectivity as a GSK-3β inhibitor, as well as its ability to modulate various cellular processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide. One area of interest is the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Additionally, further research is needed to elucidate the mechanisms of action and potential therapeutic applications of this compound in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer. Finally, the potential toxicity and safety of this compound need to be further explored to ensure its safe use in clinical settings.
Synthesis Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide involves a multi-step process that includes the reaction of 4-bromo-2-fluoroaniline with N-methyl-2-phenylacetamide to form N-(4-bromo-2-fluorophenyl)-N-methyl-2-phenylacetamide. This intermediate is then subjected to cyclization with phosphorus oxychloride and triethylamine to form the oxazole ring, which is further converted to the carboxamide derivative by reaction with the appropriate acid chloride.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its role as a GSK-3β inhibitor, which has been shown to have therapeutic potential in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O2/c1-21(15-8-7-12(18)9-13(15)19)17(22)16-10-14(20-23-16)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHICXVMEEZAKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Br)F)C(=O)C2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B7683060.png)
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B7683067.png)



![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-(morpholin-4-ylmethyl)piperidine-1-carboxamide](/img/structure/B7683097.png)
![propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate](/img/structure/B7683118.png)
![4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B7683122.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-2,3,5,6-tetrafluoropyridin-4-amine](/img/structure/B7683129.png)
![4-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7683140.png)
![cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)
![cyclopropyl-[(2R)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683158.png)

![5-ethyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide](/img/structure/B7683167.png)